molecular formula C7H11ClN2O2 B1290664 N-(2-aminoethyl)-2-furamide hydrochloride CAS No. 81253-55-6

N-(2-aminoethyl)-2-furamide hydrochloride

Cat. No.: B1290664
CAS No.: 81253-55-6
M. Wt: 190.63 g/mol
InChI Key: WHZVFHAKDAVPNC-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-furamide hydrochloride: is a chemical compound that features a furan ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-furamide hydrochloride typically involves the reaction of 2-furoyl chloride with ethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminoethyl)-2-furamide hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form N-(2-aminoethyl)-2-furanmethanol under mild reducing conditions.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: N-(2-aminoethyl)-2-furanmethanol.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-2-furamide hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of furan-containing drugs.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure allows for modifications that can lead to compounds with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity with various functional groups makes it a versatile intermediate in materials science.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-furamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-aminoethyl)maleimide hydrochloride
  • N-(2-aminoethyl)methacrylamide hydrochloride
  • Tris(2-aminoethyl)amine

Comparison: N-(2-aminoethyl)-2-furamide hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds. For instance, N-(2-aminoethyl)maleimide hydrochloride contains a maleimide group, which has different reactivity and biological activity. Tris(2-aminoethyl)amine, on the other hand, is a polyamine with multiple amino groups, making it more basic and reactive in different contexts.

Properties

IUPAC Name

N-(2-aminoethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZVFHAKDAVPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81253-55-6
Record name 2-Furancarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81253-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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